IMPDH Enzyme Inhibition: Moderate Potency from a Structurally Distinct Scaffold vs. Mycophenolic Acid
BindingDB records indicate that 5-(ethylimino)-2(5H)-furanone inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), a validated target for anticancer and immunosuppressive therapies [1]. Although the target compound's potency (Ki ~240–440 nM for IMPDH2; IC₅₀ ~260 nM for IMPDH1) is lower than the clinical benchmark mycophenolic acid (MPA; Ki ~51–58 nM for IMPDH2; IC₅₀ ~11–32 nM for IMPDH1/2) [2], the furanone-imino scaffold is structurally unrelated to MPA's benzofuranone core, offering a complementary chemotype for fragment-based drug design or combination screening where MPA's immunosuppressive potency may be undesirable [3]. The non-competitive inhibition mode reported for this compound further distinguishes it from MPA, which acts as an uncompetitive inhibitor binding at the nicotinamide site [2].
| Evidence Dimension | Inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) |
|---|---|
| Target Compound Data | IC₅₀ = 260 nM (IMPDH1); Ki = 240 nM (IMPDH2, uncompetitive), Ki = 430 nM (vs. IMP substrate), Ki = 440 nM (vs. NAD substrate) |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 50.8 nM (IMPDH2 vs. NAD), Ki = 57.7 nM (IMPDH2 vs. IMP); IC₅₀ = 32 nM (IMPDH1), 11 nM (IMPDH2) |
| Quantified Difference | Target compound is ~5–40-fold less potent than MPA depending on isoform and substrate, but offers a distinct, non-nucleoside scaffold |
| Conditions | Recombinant human IMPDH1 expressed in E. coli BL21 (DE3); recombinant human IMPDH2; NAD and IMP as substrates; Ki determined by kinetic assay |
Why This Matters
For research groups seeking IMPDH inhibitors with a simplified, synthetic furanone scaffold (MW 125) amenable to rapid derivatization, this compound provides a starting point structurally orthogonal to the mycophenolate chemotype, avoiding the intellectual property constraints and metabolic liabilities associated with MPA-based scaffolds.
- [1] BindingDB. Affinity data: IC₅₀ 260 nM against recombinant human IMPDH1 (His-tagged, expressed in E. coli BL21 DE3). BindingDB PrimarySearch, accessed April 2026. View Source
- [2] Effect of Mycophenolate Acyl-Glucuronide on Human Recombinant Type 2 Inosine Monophosphate Dehydrogenase. Therapeutic Drug Monitoring, 2009, 31(3), 367-373. Ki values for MPA: 50.8 nM (NAD), 57.7 nM (IMP). View Source
- [3] Mycophenolic Acid Sodium. PeptideDB Bioactivity Summary: MPA EC₅₀ = 0.24 µM against IMPDH. Accessed April 2026. View Source
